Desthio-desacetylmethyl-7-ACA
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Overview
Description
Desthio-desacetylmethyl-7-ACA, also known as (6R,7S)-7-amino-3-(hydroxymethyl)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a derivative of 7-aminocephalosporanic acid. This compound is an impurity of Cefuroxime Axetil, a second-generation cephalosporin antibiotic with broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desthio-desacetylmethyl-7-ACA typically involves the deacetylation of 7-aminocephalosporanic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation often employs acetylesterases, which selectively remove the acetyl group from the 7-aminocephalosporanic acid .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant strains of microorganisms such as Acremonium chrysogenum. These strains are genetically modified to produce high yields of deacetoxycephalosporin C, which is then deacylated to obtain 7-aminocephalosporanic acid .
Chemical Reactions Analysis
Types of Reactions
Desthio-desacetylmethyl-7-ACA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxymethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its antibacterial activity or alter its pharmacokinetic properties .
Scientific Research Applications
Desthio-desacetylmethyl-7-ACA is primarily used in the pharmaceutical industry as an intermediate in the synthesis of semisynthetic cephalosporins. These antibiotics are widely used to treat bacterial infections, particularly those resistant to first-generation cephalosporins . Additionally, this compound is used in research to develop new antibiotics with improved efficacy and reduced resistance .
Mechanism of Action
The mechanism of action of Desthio-desacetylmethyl-7-ACA involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
7-aminocephalosporanic acid: The parent compound from which Desthio-desacetylmethyl-7-ACA is derived.
Cefuroxime Axetil: A second-generation cephalosporin antibiotic with a broader spectrum of activity.
Cephalexin: A first-generation cephalosporin with a narrower spectrum of activity.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its antibacterial properties and make it a valuable intermediate in the synthesis of advanced cephalosporins .
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(6R,7S)-7-amino-3-(hydroxymethyl)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c10-6-5-2-1-4(3-12)7(9(14)15)11(5)8(6)13/h5-6,12H,1-3,10H2,(H,14,15)/t5-,6+/m1/s1 |
InChI Key |
YLIXZBUZUNFPFP-RITPCOANSA-N |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)N)C(=O)O)CO |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)N)C(=O)O)CO |
Origin of Product |
United States |
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